
Tanogitran
Overview
Description
Tanogitran (CAS: 637328-69-9; Molecular Formula: C₂₅H₃₁N₇O₃) is a reversible dual inhibitor of factor Xa (FXa) and thrombin (FIIa), developed as part of efforts to address limitations of traditional anticoagulants like warfarin and heparin . Structurally, it features a central substituted benzimidazole scaffold with a 5-propyl linker connecting aliphatic glycine and pyrrolidine groups, derived from its precursor dabigatran . Computational studies reveal a characteristic L-shaped conformation stabilized by hydrogen bonding, with solvent (water) significantly influencing its geometry .
At physiological pH (7.4), this compound exists as a zwitterion due to its amphoteric functional groups (pKa calculations: acidic carboxylate and basic amidine groups), contributing to its polar nature (logP = 1.5–2.0) . However, this ionization state, combined with a high polar surface area (PSA = 149 Ų) and molecular weight (477.57 g/mol), limits its oral bioavailability (absorption <50%) .
Preparation Methods
The synthesis of BIBT986 involves several steps, including the preparation of the mother liquor and in vivo formula . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . For in vivo experiments, the solution is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
BIBT986 undergoes various chemical reactions, primarily focusing on its anticoagulant properties . It dose-dependently changes global coagulation parameters and in vivo markers of thrombin generation and action . The compound prolongs activated partial thromboplastin time and suppresses the increases in prothrombin fragment, thrombin-antithrombin complexes, and D-dimer . Common reagents used in these reactions include lipopolysaccharide (LPS) and other coagulation markers .
Scientific Research Applications
BIBT986 has been extensively studied for its anticoagulant properties . It has shown potential in treating conditions such as septic shock and thrombosis by inhibiting coagulation factors Xa and IIa . The compound has been tested in various clinical trials to assess its safety, tolerability, pharmacodynamics, and pharmacokinetics . It has also been used in research to understand the mechanisms of coagulation and platelet activation .
Mechanism of Action
BIBT986 exerts its effects by inhibiting coagulation factors Xa and IIa . This inhibition prevents the formation of thrombin, a key enzyme in the coagulation cascade . By blocking thrombin generation, BIBT986 effectively reduces blood clot formation and prolongs coagulation times . The molecular targets of BIBT986 include the active sites of factors Xa and IIa, which are crucial for the conversion of prothrombin to thrombin .
Comparison with Similar Compounds
Dual FXa/Thrombin Inhibitors
SAR107375
SAR107375, a structurally optimized dual inhibitor, demonstrates superior pharmacokinetic properties compared to Tanogitran:
- Structural Features: Contains a 4-methylpiperazine and benzenesulfonamide core stabilized by N-H⋯O=C hydrogen bonds. Unlike this compound, its chlorothiophene carboxamide group extends away from the main scaffold, enhancing S1 pocket interactions .
- Physicochemical Properties: Ionization State: Predominantly neutral at blood pH, avoiding zwitterionic instability . Lipophilicity: Higher logP (2.5–3.0) than this compound, improving membrane permeability . Absorption: 70–80% oral absorption due to lower PSA (110 Ų) and compliance with Lipinski’s "Rule of Five" (except molecular weight = 550 g/mol) .
- Pharmacokinetic Advantages : Enhanced oral activity and bioavailability, making it a more viable clinical candidate .
BIBM 1015 and Hexadecasaccharide (SR123781)
- BIBM 1015: An early dual inhibitor in the methylbenzimidazole series, sharing structural motifs with this compound but lacking clinical advancement .
- Hexadecasaccharide: A synthetic heparin mimetic inhibiting FXa/thrombin via antithrombin III. While effective intravenously, it failed to inhibit clot-bound thrombin, leading to thrombin rebound .
Direct FXa Inhibitors
Compared to direct FXa inhibitors like edoxaban and fidexaban, this compound’s dual mechanism provides broader anticoagulant effects but sacrifices specificity:
- Edoxaban : Higher lipophilicity (logP = 3.5–4.0) and neutral form at pH 7.4, enabling 85% absorption .
- Fidexaban: Zwitterionic like this compound but with higher solubility (200 mg/L vs. 7 mg/L for this compound), though clinical development was halted .
Table 1: Key Comparative Data for this compound and SAR107375
Research Findings and Clinical Implications
- This compound’s Limitations: High polarity, zwitterionic state, and poor oral bioavailability led to its discontinuation in clinical development .
- SAR107375’s Advancements: Neutral pH state and optimized lipophilicity address this compound’s weaknesses, positioning it as a promising candidate for oral anticoagulation .
- Trends in Dual Inhibitors : Structural flexibility (e.g., rotatable bonds in SAR107375) enhances binding to both FXa and thrombin, but molecular weight remains a challenge for oral administration .
Biological Activity
Tanogitran is a synthetic compound that acts as a reversible dual inhibitor of factor Xa (FXa) and thrombin, which are crucial components in the coagulation cascade. Its development is closely related to dabigatran, a well-known direct thrombin inhibitor. This article delves into the biological activity of this compound, highlighting its pharmacological properties, molecular structure, and clinical implications based on diverse research findings.
This compound's molecular architecture is characterized by a central substituted benzimidazole skeleton linked to an amino group and a 5-propyl chain that carries aliphatic substituents. The compound exhibits zwitterionic characteristics at physiological pH, which influences its solubility and absorption properties.
Property | Value |
---|---|
FXa Inhibition Constant (Ki) | 26 nM |
Thrombin Inhibition Constant (Ki) | 2.7 nM |
% Absorption | 57.5% |
Volume (mL) | 437.41 |
Polar Surface Area (PSA) | 149.36 |
Number of Rotatable Bonds (NROTB) | 9 |
Formula Weight | 477.57 g/mol |
The data indicates that this compound has a moderate absorption rate and a favorable balance of lipophilicity, which is essential for oral bioavailability .
This compound functions by inhibiting both FXa and thrombin, thereby preventing the formation of fibrin clots. This dual inhibition is crucial in managing conditions like thrombosis and other coagulation disorders. The compound's mechanism involves competitive inhibition at the active sites of these enzymes, leading to an effective anticoagulant effect.
Clinical Efficacy
This compound has undergone various phases of clinical trials to evaluate its safety and efficacy in humans. Notably, it has been assessed in phase II trials focusing on endotoxin-induced coagulopathy models. These studies demonstrated that this compound effectively reduces thrombin generation and prolongs clotting times in vitro and in vivo.
Case Study Insights
One significant case study involved patients with endotoxin-induced coagulopathy, where this compound was administered to assess its anticoagulant properties. The results indicated a marked improvement in coagulation profiles compared to baseline measurements, showcasing its potential as a therapeutic agent in managing acute coagulopathy .
Comparative Analysis with Other Anticoagulants
When compared to other direct oral anticoagulants (DOACs), this compound presents distinct advantages and limitations:
Anticoagulant | FXa Ki (nM) | Thrombin Ki (nM) | % Absorption | Therapeutic Use |
---|---|---|---|---|
This compound | 26 | 2.7 | 57.5 | Thrombosis prevention |
Dabigatran | NA | 1.0 | 14-20 | Atrial fibrillation |
Edoxaban | 40 | NA | 61.9 | DVT/PE treatment |
This compound's lower absorption compared to some DOACs may influence its clinical application, necessitating further research to optimize dosing strategies .
Q & A
Basic Research Questions
Q. What are the primary molecular targets and mechanisms of action for Tanogitran in anticoagulation therapy?
this compound is a dual inhibitor of Factor Xa (fXa) and thrombin (Factor IIa), targeting key enzymes in the coagulation cascade. Its mechanism involves binding to the active sites of these enzymes, disrupting fibrin formation and platelet activation. Computational studies (e.g., DFT calculations) reveal its L-shaped molecular conformation, which enhances binding affinity. Experimental validation includes in vitro enzymatic assays and in vivo thrombosis models to confirm inhibitory efficacy .
Q. How can researchers validate this compound’s physicochemical properties using computational methods?
Density functional theory (DFT) at the B3LYP/6-31++G(d,p) level is recommended to optimize molecular geometry and calculate hydration free energy, lipophilicity (logP), and polar surface area. Solvent effects (e.g., aqueous stability) should be modeled using conductor-like polarizable continuum models (CPCM). Cross-validate results with experimental data on solubility and macroscopic pKa from SPARC or VCCLAB tools .
Q. What experimental protocols are critical for assessing this compound’s pharmacokinetics in preclinical studies?
Use rodent models to evaluate oral bioavailability, plasma half-life, and tissue distribution. Key parameters include:
- Absorption : Measure solubility (7–200 mg/L range) and permeability via Caco-2 cell assays.
- Metabolism : Conduct liver microsome stability tests.
- Excretion : Quantify renal clearance rates. Compare results with structurally similar dual inhibitors like SAR107375 to identify pharmacokinetic trade-offs .
Advanced Research Questions
Q. How can contradictions in this compound’s conformational stability between B3LYP and B97D functionals be resolved?
Discrepancies in optimized geometries (e.g., L-shaped vs. extended conformers) arise from differences in dispersion corrections between DFT functionals. To resolve this:
- Perform ab initio molecular dynamics (AIMD) simulations to assess thermal fluctuations.
- Validate with X-ray crystallography or NMR spectroscopy data.
- Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation .
Q. What methodological strategies improve this compound’s oral absorption despite its zwitterionic structure at physiological pH?
Zwitterionic forms (evident in this compound and fidexaban) reduce membrane permeability. Strategies include:
- Prodrug design : Modify ionizable groups (e.g., carboxylate) to enhance lipophilicity.
- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes.
- Co-administration : Pair with permeability enhancers (e.g., bile salts). Monitor bioavailability via in situ intestinal perfusion models .
Q. How do dual fXa/thrombin inhibitors like this compound compare to selective fXa inhibitors in mitigating thrombin rebound?
Dual inhibitors reduce thrombin rebound risk by simultaneously blocking thrombin’s procoagulant feedback. Experimental approaches:
- In vitro clot-bound thrombin assays : Compare inhibition kinetics of this compound vs. fondaparinux.
- Animal models : Measure post-treatment thrombin generation (TGA) in venous thrombosis. Clinical data suggest dual inhibitors outperform selective agents in sustained anticoagulation but require careful bleeding risk management .
Q. What are the limitations of current solubility predictions for this compound, and how can they be addressed?
Computational solubility models (e.g., VCCLAB) often underestimate polymorphic effects and excipient interactions. Mitigation strategies:
- Use differential scanning calorimetry (DSC) to identify stable crystalline forms.
- Apply machine learning (e.g., graph neural networks) trained on experimental solubility databases.
- Conduct high-throughput screening (HTS) of co-solvents and surfactants .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Core modifications : Systematically alter the benzimidazole scaffold and sulfonamide groups.
- Activity cliffs : Use free-energy perturbation (FEP) calculations to predict binding affinity changes.
- ADMET profiling : Prioritize derivatives with balanced logP (2–4) and polar surface area (<140 Ų). Validate SAR trends with surface plasmon resonance (SPR) for real-time binding kinetics .
Q. Methodological Best Practices
- Data validation : Cross-reference computational results (e.g., DFT-optimized structures) with experimental crystallography or spectroscopy .
- Ethical reporting : Disclose all negative results (e.g., failed inhibition assays) to avoid publication bias .
- Reproducibility : Archive raw data (e.g., Gaussian 09 output files) and experimental protocols in public repositories like Zenodo .
Properties
CAS No. |
637328-69-9 |
---|---|
Molecular Formula |
C25H31N7O3 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C25H31N7O3/c1-25(29-15-22(33)34,24(35)32-11-3-4-12-32)17-7-10-20-19(13-17)30-21(31(20)2)14-28-18-8-5-16(6-9-18)23(26)27/h5-10,13,28-29H,3-4,11-12,14-15H2,1-2H3,(H3,26,27)(H,33,34)/t25-/m1/s1 |
InChI Key |
MAOALPSHCIBFJZ-RUZDIDTESA-N |
SMILES |
CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O |
Isomeric SMILES |
C[C@@](C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIBT-986, BIBT 986, BIBT986, Tanogitran |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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